molecular formula C17H14N4O3S B11108419 3-nitro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

3-nitro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11108419
M. Wt: 354.4 g/mol
InChI Key: RDWCWIPRQNXTMI-UHFFFAOYSA-N
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Description

3-nitro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 3-nitrobenzoyl chloride with 5-(2-phenylethyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 3-amino-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-nitro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe for biological assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-nitro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and thiadiazole groups. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of both the nitro group and the thiadiazole ring, which confer specific chemical and biological properties. These features make it a valuable compound for various research applications.

Properties

Molecular Formula

C17H14N4O3S

Molecular Weight

354.4 g/mol

IUPAC Name

3-nitro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C17H14N4O3S/c22-16(13-7-4-8-14(11-13)21(23)24)18-17-20-19-15(25-17)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,18,20,22)

InChI Key

RDWCWIPRQNXTMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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